Phenethyl sophoroside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenethyl sophoroside is a glycoside compound, specifically a sophoroside, which is a type of glycolipid. It is composed of a phenethyl group attached to a sophorose sugar moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenethyl sophoroside can be synthesized through the Koenigs-Knorr reaction, which involves the glycosylation of phenethyl alcohol with sophorose . The reaction typically requires the presence of a glycosyl donor, such as acetobromosophorose, and a catalyst, such as silver carbonate, under anhydrous conditions.
Industrial Production Methods: Industrial production of this compound may involve the enzymatic synthesis using β-glucosidases to catalyze the glycosylation reaction. This method is advantageous due to its specificity and mild reaction conditions, which help in obtaining high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions: Phenethyl sophoroside undergoes various chemical reactions, including:
Oxidation: The phenethyl group can be oxidized to form phenylacetic acid derivatives.
Reduction: The glycosidic bond can be reduced to yield simpler sugar alcohols.
Substitution: The hydroxyl groups on the sophorose moiety can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: Phenylacetic acid derivatives.
Reduction: Sugar alcohols.
Substitution: Various acylated or alkylated sophoroside derivatives.
Scientific Research Applications
Phenethyl sophoroside has several applications in scientific research:
Chemistry: Used as a model compound for studying glycosylation reactions and glycolipid synthesis.
Biology: Investigated for its role in cell signaling and membrane interactions.
Medicine: Explored for its potential as an antimicrobial and antioxidant agent.
Industry: Utilized in the production of biosurfactants and biodegradable detergents
Mechanism of Action
The mechanism of action of phenethyl sophoroside involves its interaction with cell membranes and enzymes. The phenethyl group can insert into lipid bilayers, altering membrane fluidity and permeability. The sophorose moiety can interact with glycosidic enzymes, inhibiting their activity and affecting cellular processes. These interactions contribute to its antimicrobial and antioxidant properties .
Comparison with Similar Compounds
Phenethyl sophoroside can be compared with other glycosides and glycolipids:
Sophorolipids: Similar in structure but differ in the lipid moiety attached to the sophorose.
Phenethyl glucoside: Similar phenethyl group but attached to a glucose moiety instead of sophorose.
Phenethyl ester of caffeic acid: Contains a phenethyl group but differs in the ester linkage and the presence of caffeic acid
Uniqueness: this compound is unique due to its specific combination of a phenethyl group and a sophorose moiety, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(2-phenylethoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O11/c21-8-11-13(23)15(25)17(27)19(29-11)31-18-16(26)14(24)12(9-22)30-20(18)28-7-6-10-4-2-1-3-5-10/h1-5,11-27H,6-9H2/t11-,12-,13-,14-,15+,16+,17-,18-,19+,20-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSIFJHEGYUPRJ-HNCKFYPBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2C(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.